molecular formula C9H11NO2S B2715594 1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine CAS No. 1539975-87-5

1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine

Cat. No.: B2715594
CAS No.: 1539975-87-5
M. Wt: 197.25
InChI Key: BYDYSIPKMMIJED-UHFFFAOYSA-N
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Description

1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine is a sulfur-containing heterocyclic compound It is characterized by a thiochromene ring system with an amine group at the 6th position and two oxygen atoms doubly bonded to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-mercaptobenzoic acid with amines in the presence of oxidizing agents can yield the desired thiochromene structure . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives .

Scientific Research Applications

1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For instance, its interaction with certain enzymes can result in the inhibition of cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine is unique due to the presence of both the dioxo groups and the amine group at the 6th position. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-thiochromen-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-8-3-4-9-7(6-8)2-1-5-13(9,11)12/h3-4,6H,1-2,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDYSIPKMMIJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)N)S(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539975-87-5
Record name 6-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
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